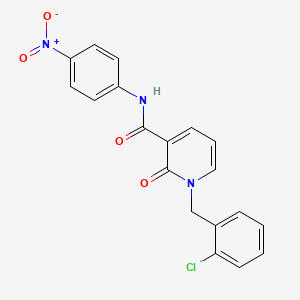

1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Historical Context in Dihydropyridine Research

The discovery of dihydropyridines dates to 1881, when Arthur Rudolf Hantzsch developed the Hantzsch pyridine synthesis, a multicomponent reaction enabling the efficient production of 1,4-dihydropyridines. Early derivatives served as precursors to pyridines, but their pharmacological potential became evident in the 20th century with the development of calcium channel blockers such as nifedipine. These drugs revolutionized hypertension treatment by selectively inhibiting L-type calcium channels, prompting extensive exploration of dihydropyridine derivatives.

1-(2-Chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide emerged as part of efforts to optimize dihydropyridine scaffolds for enhanced target specificity. The introduction of electron-withdrawing substituents (e.g., nitro and chloro groups) aimed to modulate electronic properties and binding affinities. For instance, the 4-nitrophenyl group enhances hydrogen-bonding interactions with biological targets, while the 2-chlorobenzyl moiety improves lipophilicity, facilitating membrane penetration.

Position within 1,2-Dihydropyridine Chemical Space

The compound’s structure features a 1,2-dihydropyridine core, a less common isomer compared to the 1,4-dihydropyridines prevalent in pharmaceuticals. This structural distinction confers unique reactivity and conformational flexibility. Key structural attributes include:

The molecule’s planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while its chloro and nitro groups contribute to dipole-dipole interactions. Comparative analysis with analogous compounds, such as N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, reveals that positional isomerism of the chlorobenzyl group significantly alters electronic profiles and biological activity.

Significance in Medicinal Chemistry

Dihydropyridines are renowned for their versatility in drug discovery. This compound’s dual functionality—combining a redox-active core with modular substituents—makes it a valuable scaffold for probing biological pathways. Preliminary studies suggest interactions with ion channels and receptors implicated in cardiovascular and neurological diseases. For example:

- Calcium Channel Modulation : The 1,2-dihydropyridine core may interact with voltage-gated calcium channels, though with distinct binding kinetics compared to 1,4-dihydropyridines like nifedipine.

- AMPA Receptor Interactions : The nitro group’s electron-deficient aromatic system could engage with glutamate receptors, offering avenues for treating neurodegenerative conditions.

Table 1 summarizes key medicinal chemistry applications of dihydropyridine derivatives:

Scientific Relevance and Research Objectives

Current research focuses on elucidating structure-activity relationships (SAR) to refine the compound’s therapeutic profile. Key objectives include:

- Synthetic Optimization : Improving yield and purity via modern techniques like flow chemistry.

- Target Identification : Mapping interactions with calcium channels, AMPA receptors, and cytochrome P450 enzymes using crystallography and molecular docking.

- Derivatization Studies : Exploring substitutions at the 2-oxo and carboxamide positions to enhance pharmacokinetic properties.

For instance, replacing the 4-nitrophenyl group with a cyanophenyl moiety alters electron density, potentially reducing off-target effects. Similarly, modifying the chlorobenzyl group’s position (e.g., 3-chloro vs. 2-chloro) impacts steric interactions and metabolic stability.

Ongoing investigations also aim to resolve the compound’s oxidative metabolism pathways, a critical factor in drug development. Preliminary data suggest that the 1,2-dihydropyridine core undergoes hepatic oxidation to a pyridine derivative, which may influence both efficacy and toxicity.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O4/c20-17-6-2-1-4-13(17)12-22-11-3-5-16(19(22)25)18(24)21-14-7-9-15(10-8-14)23(26)27/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAJTMWPTIACSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the nitrophenyl group: This can be done through an amide coupling reaction, where the nitrophenylamine is coupled with the carboxylic acid group on the dihydropyridine core using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s reactivity and biological activity.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block for synthesizing more complex molecules. Its unique chemical structure allows for various modifications, making it an attractive target for organic synthesis.

Biology

Research has indicated potential applications in drug design, particularly as a pharmacophore due to its ability to interact with biological targets. Its structural features may enhance binding affinity and specificity toward certain enzymes or receptors.

Medicine

1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied for its therapeutic effects, particularly concerning cardiovascular and neurological diseases. Preliminary studies suggest it may have beneficial effects on cellular signaling pathways associated with these conditions.

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties may lead to innovations in pharmaceuticals and agrochemicals.

Study 1: Pharmacological Evaluation

A study investigated the pharmacological properties of 1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in vitro, focusing on its effects on calcium channels. The results indicated significant modulation of calcium influx in vascular smooth muscle cells, suggesting potential use as an antihypertensive agent.

Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of the compound against various pathogens. The findings demonstrated promising activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents.

Study 3: Cytotoxicity Testing

A cytotoxicity study evaluated the effects of this compound on human cancer cell lines. Results showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential effects on cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide family, which has been extensively studied for its biological activities. Below is a comparative analysis with key structural analogs:

1-(3-Nitrobenzyl)-N-(4-Nitrophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structural Difference : The benzyl substituent at N1 is 3-nitrobenzyl instead of 2-chlorobenzyl.

- The absence of chlorine reduces lipophilicity, which may alter pharmacokinetic properties such as membrane permeability .

(E)-4-Hydroxy-5-(4-Nitrophenyl)-N-(4-Nitrostyryl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structural Difference : A hydroxyl group at C4 and a 4-nitrostyryl substituent instead of the 2-chlorobenzyl group.

- The nitrostyryl moiety may enhance π-π stacking interactions with aromatic residues in enzyme active sites, as observed in thermal cyclization studies .

6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide Derivatives

- Structural Difference : A methyl group at C6 of the pyridine ring.

- Impact :

- Methyl substitution at C6 has been shown to modulate CB2 receptor selectivity. For example, methyl groups increase steric hindrance, shifting pharmacological activity from agonism to inverse agonism .

- The absence of a methyl group in the target compound may favor unhindered binding to CB2 receptors, though this requires experimental validation.

N-(4'-Chlorobiphenyl-2-yl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structural Difference : A biphenyl group replaces the benzyl substituent.

- The 4'-chloro substitution on the biphenyl ring may mimic the electronic effects of the 2-chlorobenzyl group in the target compound .

Physicochemical Properties

- Melting Point : The target compound’s melting point is unreported, but analogs like (E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit high melting points (294–296°C), suggesting strong crystalline stability .

- Solubility : The 2-chlorobenzyl group likely reduces aqueous solubility compared to hydroxylated analogs, necessitating formulation adjustments for in vivo studies.

- Spectroscopic Data : IR and NMR profiles of similar compounds (e.g., carbonyl stretches at 1682–1638 cm⁻¹, aromatic proton shifts at δ 7.74–8.28 ppm) provide benchmarks for structural confirmation .

Biological Activity

1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridine ring system with a chlorobenzyl and nitrophenyl substituent, contributing to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H15ClN3O4 |

| Molecular Weight | 366.79 g/mol |

| IUPAC Name | 1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of benzylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base, followed by cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine structure. This method allows for the introduction of various substituents that can enhance biological activity .

The biological activity of 1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in its potential anticancer and antimicrobial activities.

- Redox Reactions : The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .

Antimicrobial Properties

Research has indicated that compounds within the dihydropyridine class exhibit significant antimicrobial activity. Studies suggest that 1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may possess similar properties:

- In vitro Studies : Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Analogous compounds have demonstrated significant efficacy in inhibiting tumor growth in preclinical models:

- Case Study : An analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration .

Research Findings

Recent studies have explored the pharmacological profiles of related compounds, emphasizing their potential as lead candidates in drug discovery:

Q & A

Q. What synthetic methodologies are reported for synthesizing pyridine-3-carboxamide derivatives, and how can they be adapted for this compound?

The synthesis of structurally related pyridine-3-carboxamides often involves cyclization reactions and functional group modifications. For example, thermal-induced dimerization cyclization of ethyl N-(styryl carbamoyl) acetates has been used to generate dihydropyridine-carboxamide derivatives . Key steps include:

- Condensation reactions : Reacting intermediates like hydrazonoyl chlorides with substituted phenyl groups.

- Cyclization : Using ethanol or DMSO as solvents under reflux conditions.

- Characterization : Employ NMR (¹H, ¹³C), IR, and HRMS for structural validation .

Adaptations for the target compound would require substituting 2-chlorobenzyl and 4-nitrophenyl groups at the N1 and N-positions, respectively.

Q. How can researchers validate the purity and structural integrity of this compound?

Routine methods include:

- Chromatography : HPLC or TLC with UV detection (e.g., using C18 columns and methanol/water gradients).

- Spectroscopy : ¹H NMR (e.g., δ ~12.5 ppm for NH protons in DMSO-d₆) and IR (stretching bands at ~1680 cm⁻¹ for carbonyl groups) .

- Mass spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+ or [M]+) .

Advanced Research Questions

Q. What kinase inhibition profiles are observed in structurally related carboxamides, and how might this compound compare?

Analogous compounds, such as BMS-777607 (a Met kinase inhibitor), show selectivity for kinase superfamilies via binding to the ATP pocket. Key structural features influencing activity include:

- Chlorobenzyl groups : Enhance hydrophobic interactions with kinase domains.

- Nitrophenyl substituents : Modulate electron-withdrawing effects, impacting binding affinity .

For the target compound, in vitro kinase assays (e.g., using recombinant MET or AXL kinases) and cellular proliferation studies (e.g., in NSCLC lines) would be required to assess potency .

Q. How can researchers resolve contradictions in bioactivity data across similar compounds?

Discrepancies may arise from differences in assay conditions or cellular models. Strategies include:

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–10 µM) to establish IC₅₀ values.

- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Structural analysis : Compare X-ray crystallography or molecular docking results to confirm binding modes .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

- Pharmacokinetics : Rodent models (e.g., Sprague-Dawley rats) to assess oral bioavailability, plasma half-life, and tissue distribution.

- Efficacy : Xenograft models (e.g., MET-amplified tumors in nude mice) with endpoints like tumor volume reduction and survival analysis .

- Biomarker monitoring : Measure phosphorylated MET/AXL levels in serum or tumor lysates via ELISA .

Methodological Considerations

Q. What strategies optimize solubility and stability for in vitro studies?

Q. How can researchers assess potential resistance mechanisms to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.